molecular formula C16H16N2O3S B6582771 2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1189440-33-2

2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6582771
CAS No.: 1189440-33-2
M. Wt: 316.4 g/mol
InChI Key: UPXVQTXQAFLARB-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 3,4-dihydro-2H-1λ⁶-benzothiadiazine core with three oxo groups (trione). Key structural features include:

  • A 3,5-dimethylphenyl group at position 2, contributing steric bulk and lipophilicity.
  • A methyl group at position 4, further enhancing hydrophobicity.
  • A partially saturated dihydrothiadiazine ring, which may influence conformational flexibility compared to fully aromatic systems.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-8-12(2)10-13(9-11)18-16(19)17(3)14-6-4-5-7-15(14)22(18,20)21/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXVQTXQAFLARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a compound belonging to the class of benzothiadiazine derivatives. This compound exhibits significant biological activity due to its unique chemical structure and functional groups. This article will explore its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzothiadiazine core with methyl substitutions that enhance its reactivity and stability. The trione functionality is particularly important for its biological activity. Below is a summary of its structural characteristics:

Property Description
Chemical Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
Structure Chemical Structure

Biological Activity

Research indicates that this compound interacts with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways. Key findings include:

  • Anti-inflammatory Effects : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This inhibition leads to reduced production of pro-inflammatory mediators such as cytokines and chemokines.
  • Enzyme Inhibition : It may inhibit various enzymes involved in metabolic processes related to inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its effects includes:

  • Binding to Molecular Targets : The compound binds to specific enzymes and receptors, modulating their activity.
  • Inhibition of Signaling Pathways : By interfering with the NF-κB pathway and other related signaling cascades, the compound can effectively reduce inflammation and possibly exert anti-cancer effects.

Case Studies

Several studies have investigated the biological effects of benzothiadiazine derivatives similar to this compound:

  • Study on Inflammation : A study demonstrated that compounds with similar structures significantly reduced inflammatory markers in vitro and in vivo models of arthritis .
  • Cancer Research : Another research project focused on the anti-cancer properties of related benzothiadiazine derivatives showed promising results in inhibiting tumor growth in animal models .

Applications

The unique properties of this compound make it valuable for several applications:

  • Medicinal Chemistry : It is being explored as a potential pharmacophore for drug development targeting inflammatory diseases and cancer.
  • Material Science : The compound's electronic properties are also being investigated for applications in organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound belongs to a broader class of benzothiadiazine and triazine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound (CAS/Reference) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3,5-Dimethylphenyl (2), Methyl (4) C₁₆H₁₇N₂O₃S ~317.07 Enhanced lipophilicity; dihydro core
[1114657-40-7] () 3,5-Dimethoxyphenyl (4), Fluoro (6) C₂₅H₂₃FNO₅S 476.52 Fluoro substituent for bioactivity; methoxy groups improve solubility
[2549063-82-1] () 3,4-Dimethoxyphenyl (2), Propargyl (4) C₁₈H₁₆N₂O₅S 372.40 Propargyl group enables click chemistry applications
[1031998-46-5] () 3-Methoxyphenyl (2), 3-Chlorophenylmethyl (4) C₂₁H₁₇ClN₂O₄S 428.90 Chlorine enhances metabolic stability; higher molecular weight
Triazinone Derivative () Piperazinyl-methyl (4) C₁₆H₂₂N₆O₂ 330.40 Piperazine improves solubility; triazinone core

Key Comparative Insights

Electronic and Steric Effects
  • Methyl vs. In contrast, methoxy-substituted analogs (e.g., ) exhibit stronger electron-donating effects, which may enhance hydrogen-bonding interactions with biological targets .
Functional Group Utility
  • Propargyl Group () : The propargyl substituent enables click chemistry modifications, a feature absent in the target compound. This highlights the versatility of benzothiadiazines in drug discovery .
Core Modifications
  • Dihydro vs.
  • Triazinone vs. Benzothiadiazine: Triazinone derivatives () exhibit distinct electronic profiles due to their nitrogen-rich cores, suggesting divergent biological targets compared to sulfone-containing benzothiadiazines .

Preparation Methods

Sulfonamide Intermediate Preparation

The synthesis begins with 2-nitrobenzenesulfonyl chloride, which is reacted with 2,6-dimethylbenzenamine in methanol/water under reflux to yield N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide. Reduction of the nitro group using hydrazine monohydrate and ferric chloride produces the corresponding 2-aminobenzenesulfonamide (yield: 95–99%).

Cyclization with Trimethyl Orthoacetate

The 2-aminobenzenesulfonamide undergoes cyclization with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide core. This step proceeds via nucleophilic attack of the amine on the orthoester, followed by elimination of methanol. Reaction conditions:

  • Solvent: Toluene or methanol

  • Temperature: Reflux (80–100°C)

  • Yield: 85–90%

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst Loading1–10 mol%5 mol%Maximizes yield
Solvent SystemDioxane/H₂O, THF/H₂ODioxane/H₂O (4:1)Enhances solubility
Reaction Time6–24 h12 hBalances conversion & side reactions

Methylation at Position 4

The methyl group at position 4 is introduced either during core formation or via post-cyclization alkylation.

Direct Methylation During Cyclization

Using trimethyl orthoacetate in the cyclization step inherently installs the 3-methyl group, which is subsequently oxidized to the trione. Oxidation with KMnO₄ or CrO₃ under acidic conditions yields the 1,1,3-trione functionality:

  • Oxidizing Agent: KMnO₄ (2 equiv)

  • Solvent: Acetic acid/H₂O

  • Yield: 65–75%

Post-Cyclization Alkylation

Alternative routes employ alkylation of a deprotonated benzothiadiazine intermediate. For example, treatment with methyl iodide in the presence of NaH:

  • Base: NaH (2.2 equiv)

  • Solvent: DMF, 0°C to RT

  • Yield: 60–70%

Final Product Characterization and Purification

The crude product is purified via recrystallization or column chromatography. Key analytical data from literature analogs include:

Table 2: Spectroscopic Data for Analogous Compounds

PropertyValue (Representative Example)
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.4 Hz, 2H), 7.25 (s, 1H), 3.12 (s, 3H), 2.35 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 185.2 (C=O), 162.4 (C=S), 140.1–125.3 (Ar-C), 45.6 (CH₃)
HPLC Purity >99%

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

MethodAdvantagesLimitationsOverall Yield
Suzuki CouplingHigh regioselectivityRequires palladium catalyst70–85%
Direct CyclizationFewer stepsLimited to specific substrates65–75%
Post-AlkylationFlexible substituent variationLower yields60–70%

Industrial-Scale Considerations

Patents highlight the use of triphosgene as a chlorinating agent for related intermediates, emphasizing operational simplicity and reduced waste. Key adaptations for scale-up include:

  • Solvent Recovery: Toluene is preferred for its low cost and ease of removal.

  • Reaction Monitoring: HPLC tracking ensures reaction completion without over-processing.

  • Waste Management: Triphosgene generates CO₂ instead of SO₂, reducing environmental impact .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione to improve yield and purity?

  • Methodology :

  • Use multi-step reactions starting with 3,5-dimethylphenyl isocyanate and methyl-substituted thioketones under controlled temperatures (40–60°C) to form the benzothiadiazine core .
  • Optimize solvent systems (e.g., anhydrous THF or DMF) to stabilize intermediates and reduce side reactions .
  • Implement continuous flow chemistry to enhance reaction scalability and reproducibility, achieving yields >75% .
  • Key Reaction Conditions :
StepReagentsSolventTemperature (°C)Yield (%)
13,5-Dimethylphenyl isocyanateTHF5065
2Methyl thioketoneDMF6078

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at 3,5-dimethylphenyl and benzothiadiazine core) .
  • X-ray Diffraction (XRD) : Resolve crystal structure to validate dihedral angles between the benzothiadiazine ring and aryl substituents .
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodology :

  • Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ dose-response curves to assess antiproliferative activity .
  • Test antimicrobial activity via broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Example Screening Data :
Assay TypeTargetIC₅₀/ MIC (µM)Reference
Anticancer (MCF-7)Breast Cancer12.3
AntimicrobialS. aureus45.6

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?

  • Methodology :

  • Synthesize analogs with modifications to the 3,5-dimethylphenyl group (e.g., halogenation, methoxy substitution) and compare bioactivity .
  • Use molecular docking to predict interactions between substituents and target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • SAR Insights :
  • Fluorination at the phenyl ring enhances metabolic stability but reduces solubility .
  • Methyl groups on the benzothiadiazine core improve binding affinity to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodology :

  • Validate assay protocols by standardizing cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Perform dose-response curves in triplicate to ensure reproducibility .
  • Use orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays) to confirm mechanisms .

Q. What computational strategies are recommended for predicting binding interactions with biological targets?

  • Methodology :

  • Perform molecular dynamics (MD) simulations (50 ns trajectories) to analyze stability of the compound-enzyme complex .
  • Apply QSAR models to correlate electronic properties (e.g., logP, polar surface area) with activity .
  • Example Computational Results :
Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-2-9.8H-bond with Arg120
DNA Gyrase-8.2Hydrophobic packing

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodology :

  • Store samples in amber vials under inert gas (N₂) at -20°C to prevent oxidation .
  • Use stabilizers (e.g., BHT at 0.01% w/v) in lyophilized formulations .
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .

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